A-908292
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl N-[(2S)-4-[2-(4-propan-2-yloxyphenoxy)-1,3-thiazol-5-yl]but-3-yn-2-yl]carbamate |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)23-14-6-8-15(9-7-14)24-18-19-11-16(25-18)10-5-13(3)20-17(21)22-4/h6-9,11-13H,1-4H3,(H,20,21)/t13-/m0/s1 |
InChI Key |
OLMPAYQFDVALIH-ZDUSSCGKSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |
Isomeric SMILES |
C[C@@H](C#CC1=CN=C(S1)OC2=CC=C(C=C2)OC(C)C)NC(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-908292; A 908292; A908292 |
Origin of Product |
United States |
Foundational & Exploratory
A-908292: An In-Depth Technical Guide to its Mechanism of Action in Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism. By inhibiting ACC2, this compound decreases the intracellular concentration of malonyl-CoA, a critical allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1). This disinhibition of CPT1 leads to an increased influx of long-chain fatty acids into the mitochondria, subsequently enhancing the rate of fatty acid β-oxidation. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on fatty acid oxidation, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.
Introduction to this compound and Fatty Acid Oxidation
Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly in tissues with high energy demands such as skeletal muscle and the heart. The entry of long-chain fatty acids into the mitochondria for oxidation is a tightly regulated step, primarily controlled by the enzyme Carnitine Palmitoyltransferase I (CPT1). Malonyl-CoA, synthesized by Acetyl-CoA Carboxylases (ACC), is a potent endogenous inhibitor of CPT1. There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a major role in regulating mitochondrial fatty acid uptake.
This compound is a small molecule inhibitor that exhibits high selectivity for ACC2. Its mechanism of action is centered on reducing malonyl-CoA levels in the vicinity of the mitochondria, thereby promoting fatty acid oxidation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective inhibition of ACC2. This inhibition leads to a cascade of events that ultimately enhances fatty acid oxidation:
-
Inhibition of ACC2: this compound binds to and inhibits the enzymatic activity of ACC2, preventing the carboxylation of acetyl-CoA to malonyl-CoA.
-
Reduction of Malonyl-CoA Levels: The inhibition of ACC2 leads to a significant decrease in the localized concentration of malonyl-CoA near the mitochondrial outer membrane.
-
Disinhibition of CPT1: With reduced levels of the allosteric inhibitor malonyl-CoA, CPT1 activity is increased.
-
Increased Fatty Acid Transport: The enhanced CPT1 activity facilitates the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix.
-
Enhanced β-Oxidation: The increased availability of fatty acyl-CoAs in the mitochondria leads to a higher rate of fatty acid β-oxidation, resulting in the production of acetyl-CoA, NADH, and FADH2 for energy generation through the Krebs cycle and oxidative phosphorylation.
This targeted action on ACC2 makes this compound a valuable tool for studying the role of fatty acid oxidation in various physiological and pathological conditions.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) |
| ACC2 | Human | 23[1][2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| ob/ob mice | 30 mg/kg, p.o., twice a day for 2 weeks | Reduced serum glucose and triglyceride levels | [1][2] |
| ACC2 knockout mice | 15 mg/kg, p.o., twice a day for 4 days | Markedly reduced plasma triglyceride levels | [1][2] |
| Rats | 30-100 mg/kg, p.o., twice a day for 3 days | Stimulated the PPAR-α-dependent signaling pathway | [1] |
Experimental Protocols
This section details the methodologies for key experiments relevant to studying the mechanism of action of this compound.
ACC2 Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against ACC2.
Principle: The activity of ACC2 is determined by measuring the rate of ATP consumption during the carboxylation of acetyl-CoA. A common method utilizes a luminescence-based assay that measures the amount of ADP produced.
Materials:
-
Recombinant human ACC2 enzyme
-
Acetyl-CoA (substrate)
-
ATP (co-substrate)
-
Bicarbonate
-
Assay buffer (e.g., HEPES-based buffer with MgCl2 and BSA)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well white opaque microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing ACC2 enzyme, acetyl-CoA, and bicarbonate in assay buffer.
-
Reaction Initiation: Add the this compound dilutions to the microplate wells. Add the enzyme/substrate master mix to all wells except the negative control. Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal. The signal is proportional to the amount of ADP produced and thus to the ACC2 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Malonyl-CoA Quantification
This protocol outlines a method for measuring malonyl-CoA levels in tissues or cells treated with this compound.
Principle: Malonyl-CoA is extracted from biological samples and quantified using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., [13C3]-malonyl-CoA)
-
Extraction solution (e.g., 10% trichloroacetic acid or perchloric acid)
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)
-
Solvents for LC (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Sample Collection and Homogenization: Rapidly collect and freeze tissues or cells in liquid nitrogen to quench metabolic activity. Homogenize the frozen samples in the cold extraction solution containing the internal standard.
-
Extraction: Centrifuge the homogenate to precipitate proteins. Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Condition the SPE column. Load the supernatant onto the column. Wash the column to remove interfering substances. Elute the acyl-CoAs.
-
LC-MS Analysis: Inject the eluted sample into the LC-MS system. Separate malonyl-CoA from other acyl-CoAs using a C18 reversed-phase column with a suitable gradient.
-
Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for malonyl-CoA and the internal standard using multiple reaction monitoring (MRM).
-
Quantification: Create a standard curve using known concentrations of malonyl-CoA. Quantify the malonyl-CoA in the samples by comparing the peak area ratio of endogenous malonyl-CoA to the internal standard against the standard curve.
Fatty Acid Oxidation Rate Measurement
This protocol describes a common method for measuring the rate of fatty acid oxidation in cultured cells or isolated tissues.
Principle: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [1-14C]-palmitate or [9,10-3H]-palmitate).
Materials:
-
Cultured cells or isolated tissues (e.g., muscle strips)
-
Radiolabeled fatty acid (e.g., [1-14C]-palmitate) complexed to BSA
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound (or other test compounds)
-
Multi-well plates with a system to trap CO2 (e.g., filter paper soaked in NaOH in a sealed chamber) or reagents for separating acid-soluble metabolites.
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell/Tissue Preparation: Culture cells to a desired confluency or prepare fresh tissue explants.
-
Pre-incubation: Pre-incubate the cells or tissues with this compound at the desired concentration for a specified time.
-
Initiation of FAO Assay: Replace the pre-incubation medium with fresh medium containing the radiolabeled fatty acid-BSA complex and this compound.
-
Incubation: Incubate for a defined period (e.g., 1-3 hours) at 37°C. For CO2 trapping, ensure the wells are sealed.
-
Termination and Measurement:
-
For [1-14C]-palmitate (CO2 production): Inject a strong acid (e.g., perchloric acid) to stop the reaction and release the dissolved 14CO2 from the medium. Allow sufficient time for the 14CO2 to be trapped by the NaOH-soaked filter paper. Remove the filter paper and measure the radioactivity using a scintillation counter.
-
For [9,10-3H]-palmitate (acid-soluble metabolite production): Stop the reaction by adding acid. Centrifuge to pellet the cell debris. The supernatant contains the 3H2O and other acid-soluble metabolites produced during β-oxidation. Measure the radioactivity in the supernatant.
-
-
Data Analysis: Normalize the radioactivity counts to the amount of protein or tissue weight. Compare the rates of fatty acid oxidation in this compound-treated samples to vehicle-treated controls.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in fatty acid oxidation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a selective ACC2 inhibitor that effectively enhances fatty acid oxidation by reducing malonyl-CoA levels and disinhibiting CPT1. The in vitro and in vivo data demonstrate its potential as a pharmacological tool to modulate fatty acid metabolism. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic and research applications of this compound and similar molecules targeting the ACC2-malonyl-CoA-CPT1 axis.
References
A-908292: A Technical Guide for a Selective ACC2 Inhibitor in Metabolic Research
Abstract: This document provides a comprehensive technical overview of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This compound serves as a critical research tool for investigating the roles of fatty acid metabolism in various physiological and pathological states, including metabolic syndrome, insulin resistance, and type 2 diabetes. This guide details its mechanism of action, summarizes key in vitro and in vivo data, and provides cited experimental protocols for its application in a research setting.
Introduction to Acetyl-CoA Carboxylase and this compound
Acetyl-CoA Carboxylase (ACC) is a crucial enzyme in the regulation of fatty acid metabolism. It exists in two primary isoforms: ACC1 and ACC2.[1] ACC1 is predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis (fatty acid synthesis).[1] ACC2 is primarily located on the outer mitochondrial membrane of oxidative tissues such as skeletal muscle and the heart.[1] The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1]
By inhibiting ACC2, the production of malonyl-CoA in oxidative tissues is reduced. This disinhibition of CPT1 leads to an increased rate of fatty acid oxidation. This compound is a potent and selective inhibitor of ACC2, making it an invaluable tool for studying the downstream effects of enhanced fatty acid oxidation.[2][3][4]
Mechanism of Action
The primary mechanism of this compound is the selective inhibition of ACC2. This action reduces the intracellular concentration of malonyl-CoA in oxidative tissues. The subsequent decrease in malonyl-CoA levels relieves the inhibition of CPT1, thereby promoting the transport of fatty acids into the mitochondria and increasing the rate of β-oxidation. This shift in metabolism from fat storage to fat utilization is a key area of investigation for metabolic diseases.[1]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| ACC2 | Human | 23 nM | [2][3][4] |
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| ob/ob mice | 30 mg/kg, p.o., twice daily | 2 weeks | Reduced serum glucose and triglyceride levels. | [2][3] |
| ACC2 knockout mice | 15 mg/kg, p.o., twice daily | 4 days | Markedly reduced plasma triglyceride levels, suggesting potential off-target effects at pharmacological doses. | [2][5] |
| Rats | 30-100 mg/kg, p.o., twice daily | 3 days | Stimulated the PPAR-α-dependent signaling pathway. | [2][3] |
Experimental Protocols
The following are generalized protocols based on cited literature for evaluating this compound in vivo. Researchers should adapt these methodologies to their specific experimental designs.
In Vivo Efficacy Study in a Diabetic Mouse Model (e.g., ob/ob mice)
-
Animal Model: Male ob/ob mice are commonly used as a model for obesity and type 2 diabetes.
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Formulation and Administration:
-
This compound can be formulated for oral gavage (p.o.). A sample formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Administer this compound at a dose of 30 mg/kg twice daily for a period of two weeks.[2][3] The vehicle is administered to the control group on the same schedule.
-
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Endpoint Analysis:
Target Engagement and Specificity Study (e.g., ACC2 Knockout Mice)
-
Animal Model: Use ACC2 knockout (KO) mice and wild-type (WT) littermates as controls to distinguish between on-target and potential off-target effects.
-
Administration: Administer this compound orally at a pharmacological dose (e.g., 15 mg/kg, twice daily) for a short duration (e.g., 4 days).[2][5]
-
Endpoint Analysis: Measure plasma triglyceride levels in both WT and ACC2 KO mice. A significant reduction in triglycerides in ACC2 KO mice treated with this compound would suggest that the compound has off-target effects on triglyceride metabolism, as was observed in one study.[5]
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A-908292: A Technical Whitepaper on the Discovery and Development of a Potent ACC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of A-908292, a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This compound emerged as a significant research tool in the study of fatty acid metabolism and served as a lead compound for the development of next-generation inhibitors for metabolic diseases. This guide details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the core biological pathways and development logic.
Introduction and Discovery
This compound was identified as a potent and selective inhibitor of ACC2, an enzyme pivotal in the regulation of fatty acid oxidation.[1][2] The discovery was part of a broader effort to identify modulators of fatty acid metabolism as potential therapeutics for metabolic disorders such as type 2 diabetes and insulin resistance.[1][3][4] this compound is characterized by a core chemical structure that includes an alkyne group, a feature that was later targeted for optimization.[1][3] Subsequent research positioned this compound as a valuable lead compound, from which novel olefin derivatives were developed to improve the overall pharmacological profile.[3][5]
Mechanism of Action
Acetyl-CoA Carboxylase 2 (ACC2) is a mitochondrial membrane-bound enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[6][7] Malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[6][8]
By inhibiting ACC2, this compound reduces the intracellular concentration of malonyl-CoA. This relieves the inhibition on CPT1, leading to an increased rate of fatty acid transport into the mitochondria and a subsequent increase in fatty acid oxidation (FAO). This mechanism is a key target for improving insulin sensitivity and reducing the accumulation of lipids in tissues like skeletal muscle.[4][6]
Figure 1: Mechanism of Action for this compound in the Fatty Acid Oxidation Pathway.
Furthermore, in vivo studies have shown that treatment with this compound stimulates the PPAR-α-dependent signaling pathway in rats.[1] Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a key transcription factor that governs the expression of numerous genes involved in fatty acid catabolism, including CPT1.[9] This suggests a potential downstream or synergistic effect that enhances its metabolic benefits.
Preclinical Data Summary
This compound has demonstrated potent and selective inhibition of ACC2 and favorable effects in preclinical models of metabolic disease. The available quantitative data is summarized below.
Table 1: In Vitro Potency
| Compound | Target | Species | Potency (IC₅₀) | Citation |
| This compound | ACC2 | Human | 23 nM | [1][2][10] |
Note: Data regarding potency against ACC1 to quantify selectivity is not available in the cited public literature.
Table 2: In Vivo Efficacy Studies
| Animal Model | Dosing Regimen | Duration | Key Findings | Citation |
| ob/ob Mice | 30 mg/kg, p.o., twice daily | 2 weeks | Reduced serum glucose and triglyceride levels. | [1][10] |
| ACC2 Knockout Mice | 15 mg/kg, p.o., twice daily | 4 days | Markedly reduced plasma triglyceride levels, suggesting a potential off-target effect. | [1][11] |
| Rats | 30-100 mg/kg, p.o., twice daily | 3 days | Stimulated the PPAR-α-dependent signaling pathway. | [1][10] |
Experimental Protocols
Detailed protocols for proprietary assays are not publicly available. However, based on standard methodologies for ACC2 inhibitors, a representative protocol for determining enzymatic activity is provided below.
Protocol 1: In Vitro ACC2 Enzymatic Inhibition Assay
This protocol is based on a luminescence-based assay (e.g., ADP-Glo™) that quantifies ADP production, a direct product of the ACC2-catalyzed reaction.
1. Reagents and Materials:
-
Full-length recombinant human ACC2 enzyme
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.4)
-
Substrates: Acetyl-CoA, Sodium Bicarbonate (HCO₃⁻)
-
Cofactor: ATP
-
Test Compound: this compound (solubilized in DMSO)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a defined amount of ACC2 enzyme to each well of the microplate, excluding negative controls.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure ADP production by following the detection kit's instructions. Typically, this involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
Figure 2: General experimental workflow for an in vitro ACC2 inhibition assay.
Protocol 2: In Vivo Study Formulation
For oral administration in rodent models, this compound can be formulated as a suspension.
1. Components:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
2. Preparation (Example for a final solution):
-
Prepare a stock solution of this compound in DMSO.
-
In a separate vehicle mixture, combine 40% PEG300, 5% Tween-80, and 45% Saline by volume.
-
Add the DMSO stock solution to the vehicle mixture to achieve the final desired concentration of this compound and a final DMSO concentration of 10%.
-
Ensure the final solution is a clear and homogenous suspension before administration.[1]
Development and Optimization
While this compound proved to be a potent tool, its development trajectory highlights a classic lead optimization process. A study investigating a newer ACC2 inhibitor, compound 2e, revealed that this compound exhibited triglyceride-lowering activity in ACC2 knockout mice, suggesting an ACC2-independent (off-target) effect.[4][11] This observation likely spurred efforts to improve selectivity and overall properties. Researchers successfully identified novel derivatives by converting the alkyne unit of this compound to an olefin linker, which led to compounds with an improved profile, demonstrating a logical progression from a first-generation inhibitor to a more refined clinical candidate.[3][5]
References
- 1. AMPK phosphorylation of ACC2 is required for skeletal muscle fatty acid oxidation and insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. Skeletal muscle ACC2 S212 phosphorylation is not required for the control of fatty acid oxidation during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A-908292: An In-Depth Technical Guide for Investigating the Pathogenesis of Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key pathological feature of these conditions is the dysregulation of lipid metabolism. Acetyl-CoA carboxylase 2 (ACC2) has emerged as a promising therapeutic target due to its critical role in regulating fatty acid oxidation. A-908292 is a potent and selective inhibitor of ACC2, making it an invaluable tool for studying the intricate mechanisms underlying metabolic disease pathogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on key metabolic parameters, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its effects by selectively inhibiting the ACC2 isoenzyme, which is predominantly located on the outer mitochondrial membrane. ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical signaling molecule that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces intracellular malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation. This shift in metabolism has profound effects on glucose and lipid homeostasis.
Quantitative Efficacy in Preclinical Models
Studies in preclinical models of metabolic disease have demonstrated the significant impact of this compound on key metabolic markers. The following tables summarize the quantitative data from studies in obese diabetic (ob/ob) mice.
Table 1: Effect of this compound on Plasma Glucose and Triglyceride Levels in ob/ob Mice
| Treatment Group | Dose and Administration | Duration | Plasma Glucose (mg/dL) | Plasma Triglycerides (mg/dL) |
| Vehicle Control | N/A | 15 days | ~450 | ~250 |
| This compound | 30 mg/kg/day (b.i.d., p.o.) | 15 days | ~200 | ~125 |
*Data are approximated from graphical representations in literature citing Waring et al., 2008.[1] A significant decrease (p < 0.01) compared to vehicle-treated controls was reported.[1]
Table 2: Effect of this compound on Malonyl-CoA Levels in Muscle and Liver of ob/ob Mice
| Treatment Group | Dose and Administration | Duration | Muscle Malonyl-CoA (pmol/mg tissue) | Liver Malonyl-CoA (pmol/mg tissue) |
| Vehicle Control | N/A | 2 weeks | ~1.5 | ~3.5 |
| This compound | 30 mg/kg/day (b.i.d., p.o.) | 2 weeks | ~0.5* | ~3.5 |
*Data are approximated from graphical representations in literature citing Waring et al., 2008.[2] A significant decrease (p < 0.01) in muscle malonyl-CoA was observed compared to vehicle-treated controls.[2] No significant change was observed in liver malonyl-CoA levels.[2]
Signaling Pathways Modulated by this compound
The metabolic effects of this compound extend beyond the direct inhibition of ACC2 and involve the modulation of key signaling pathways that regulate gene expression related to lipid metabolism.
ACC2 Inhibition and Fatty Acid Oxidation Pathway
The primary signaling cascade initiated by this compound leads to an increase in fatty acid oxidation. This pathway is a direct consequence of ACC2 inhibition.
References
The Core Structure-Activity Relationship of A-908292: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Acetyl-CoA Carboxylase 2 Inhibitor
A-908292 has been identified as a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism, with a reported IC50 of 23 nM for human ACC2.[1] This technical guide delves into the core structure-activity relationship (SAR) of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular features crucial for its inhibitory activity. The following sections summarize key quantitative data, detail experimental methodologies, and visualize the underlying principles of its mechanism of action.
Quantitative Structure-Activity Relationship Data
The foundational SAR of the this compound core revolves around the nature of the central linker connecting the substituted benzothiazole and the phenyl ring systems. A key study by Nishiura and colleagues systematically investigated the impact of modifying the alkyne unit of this compound.[2][3] Their findings, summarized in the table below, highlight the critical role of this linker in both potency and selectivity for ACC2 over ACC1.
| Compound | Linker Modification | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Selectivity (ACC1/ACC2) |
| This compound (1a) | Alkyne | 1100 | 23 | 48 |
| 1b | (E)-Olefin | 360 | 4.5 | 80 |
| 1c | (Z)-Olefin | >10000 | 200 | >50 |
| 1d | Saturated | 10000 | 1800 | 5.6 |
Data sourced from Nishiura Y, et al. Bioorg Med Chem Lett. 2018 Aug 1;28(14):2498-2503.[2]
Key Insights from the Data:
-
The Alkyne Moiety: this compound, with its characteristic alkyne linker, demonstrates potent and selective inhibition of ACC2.
-
Olefin Isomers: Conversion of the alkyne to an (E)-olefin (compound 1b) results in a significant increase in both potency (4.5 nM) and selectivity (80-fold) for ACC2. Conversely, the (Z)-olefin isomer (compound 1c) shows a marked decrease in activity.
-
Saturation: Saturation of the linker to an ethyl group (compound 1d) leads to a dramatic loss of inhibitory activity against both ACC isoforms.
These findings strongly suggest that the rigidity and specific geometry conferred by the unsaturated linkers are crucial for optimal binding to the ACC2 enzyme. The (E)-olefin, in particular, appears to present the pharmacophoric elements in a more favorable conformation for interaction with the target.
Experimental Protocols
The following is a detailed methodology for the key enzyme inhibition assay used to generate the quantitative data presented above, based on the protocol described by Nishiura et al.[2]
ACC1 and ACC2 Enzyme Inhibition Assay:
-
Enzyme Source: Human ACC1 and ACC2 were expressed in Sf9 cells using a baculovirus expression system and subsequently purified.
-
Assay Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA, which is catalyzed by the ACC enzymes.
-
Reaction Mixture: The standard assay mixture (final volume of 50 µL) contained:
-
50 mM HEPES (pH 7.5)
-
2 mM MgCl₂
-
2 mM ATP
-
0.2 mM Acetyl-CoA
-
2 mM NaH¹⁴CO₃ (specific activity adjusted)
-
Purified human ACC1 or ACC2 enzyme
-
Test compound (this compound or its analogs) at varying concentrations.
-
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated for 10 minutes at 37°C.
-
Termination: The reaction was terminated by the addition of 10 µL of 1 M HCl.
-
Quantification: An aliquot of the reaction mixture was transferred to a scintillation vial, evaporated to dryness to remove unreacted [¹⁴C]bicarbonate, and the radioactivity of the remaining [¹⁴C]malonyl-CoA was measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the ACC2 signaling pathway, the experimental workflow for SAR studies, and the logical relationship of the core modifications.
Caption: ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA, which in turn inhibits CPT1, a key regulator of fatty acid oxidation. This compound inhibits ACC2, leading to reduced malonyl-CoA levels and increased fatty acid oxidation.
Caption: The experimental workflow for elucidating the structure-activity relationship of this compound involves the synthesis of analogs, in vitro screening, data analysis, and SAR determination.
Caption: The logical relationship shows that modifications to the central alkyne linker of the this compound core directly impact its biological potency and selectivity as an ACC2 inhibitor.
References
A-908292: An In-Depth Technical Guide on its Impact on Glucose Homeostasis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid oxidation. By inhibiting ACC2, this compound decreases the production of malonyl-CoA, which in turn disinhibits carnitine palmitoyltransferase 1 (CPT1), leading to an increased rate of fatty acid oxidation in tissues such as skeletal muscle and the liver. This mechanism has positioned ACC2 inhibitors as promising therapeutic agents for metabolic disorders, including type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical findings on the impact of this compound on glucose homeostasis, detailing experimental protocols, summarizing quantitative data, and visualizing the core signaling pathways.
Core Mechanism of Action
This compound exerts its primary effect through the selective inhibition of ACC2. This enzyme is predominantly located on the outer mitochondrial membrane and is responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical regulator of fatty acid metabolism, acting as an allosteric inhibitor of CPT1, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation. By reducing malonyl-CoA levels, this compound promotes fatty acid oxidation. The resulting decrease in intracellular lipid accumulation is hypothesized to improve insulin sensitivity and overall glucose control.
dot
Preclinical Efficacy in Animal Models
Studies in preclinical models of obesity and diabetes have demonstrated the potential of this compound to modulate glucose and lipid metabolism.
Effects on Plasma Glucose and Triglycerides in ob/ob Mice
A key study investigated the effects of this compound in leptin-deficient ob/ob mice, a widely used model for obesity and type 2 diabetes.
Table 1: Effects of this compound on Plasma Glucose and Triglycerides in ob/ob Mice [1]
| Treatment Group (n=9-10) | Dose (mg/kg/day, p.o., b.i.d.) | Duration | Change in Plasma Glucose (vs. Vehicle) | Change in Plasma Triglycerides (vs. Vehicle) |
| Vehicle | - | 2 weeks | - | - |
| This compound | 30 | 2 weeks | ↓ Significant Decrease (p < 0.01) | ↓ Significant Decrease (p < 0.01) |
| A-875400 (inactive enantiomer) | 30 | 2 weeks | ↓ Significant Decrease (p < 0.01) | ↓ Significant Decrease (p < 0.01) |
Data presented as significant changes compared to the vehicle-treated control group.
Notably, the inactive (R)-enantiomer of this compound, A-875400, which is significantly less potent as an ACC2 inhibitor, demonstrated a similar reduction in both plasma glucose and triglyceride levels. This suggests that the observed effects on glucose and lipid homeostasis may be mediated, at least in part, through off-target mechanisms.[1]
Experimental Protocols
Chronic Study in ob/ob Mice
-
Animal Model: Male ob/ob mice.
-
Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals were acclimated for at least one week prior to the commencement of the study.
-
Treatment Administration:
-
This compound and its inactive enantiomer A-875400 were administered orally (p.o.) via gavage twice daily (b.i.d.) for 14 consecutive days.
-
The vehicle used for drug formulation was typically a solution of 0.5% methylcellulose in water.
-
-
Dose: 30 mg/kg/day.
-
Blood Sampling: Blood samples were collected at baseline and on specified days during the treatment period for the analysis of plasma glucose and triglycerides.
-
Biochemical Analysis: Plasma glucose and triglyceride levels were determined using standard enzymatic colorimetric assays.
dot
Potential Off-Target Mechanisms: PPAR-α Activation
Gene expression analysis in rats treated with this compound has suggested an interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) pathway.[1] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPAR-α can lead to increased fatty acid oxidation and has been shown to improve insulin sensitivity. The observation that the inactive enantiomer of this compound also lowers glucose and triglycerides suggests that the activation of PPAR-α might be an off-target effect contributing to its metabolic benefits.
dot
Conclusion
This compound, a selective ACC2 inhibitor, has demonstrated the ability to lower plasma glucose and triglyceride levels in preclinical models of obesity and diabetes. However, the similar efficacy of its inactive enantiomer suggests that these beneficial metabolic effects may not be solely attributable to ACC2 inhibition and could involve off-target mechanisms, such as the activation of the PPAR-α signaling pathway. Further research is warranted to fully elucidate the on-target versus off-target contributions of this compound to its effects on glucose homeostasis. This detailed understanding is critical for the future development of more specific and effective ACC2 inhibitors for the treatment of metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for A-908292 In Vivo Administration in Mice
These application notes provide a comprehensive overview of the in vivo dosing and administration of A-908292, a potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitor, in mouse models. The provided protocols are intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related metabolic diseases.
Mechanism of Action
This compound selectively inhibits ACC2, an enzyme primarily located on the outer mitochondrial membrane. ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule in the regulation of fatty acid metabolism, as it allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation. Furthermore, studies in rats suggest that this compound stimulates the PPAR-α-dependent signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the reported in vivo dosing regimens for this compound in various mouse models.
Table 1: this compound Dosing in ob/ob Mice
| Parameter | Value | Reference |
| Mouse Model | ob/ob | [1] |
| Dose | 30 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Frequency | Twice a day | [1] |
| Duration | 2 weeks | [1] |
| Observed Effects | Reduced serum glucose and triglyceride levels | [1] |
Table 2: this compound Dosing in ACC2 Knockout Mice
| Parameter | Value | Reference |
| Mouse Model | ACC2 Knockout | [1] |
| Dose | 15 mg/kg | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Frequency | Twice a day | [1] |
| Duration | 4 days | [1] |
| Observed Effects | Markedly reduced plasma triglyceride levels | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation of the dosing solution and the in vivo administration of this compound to mice via oral gavage.
Preparation of this compound Dosing Solution (Corn Oil Vehicle)
This protocol describes the preparation of a 1.25 mg/mL this compound solution in a corn oil vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 12.5 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final dosing solution.
-
For every 1 mL of final dosing solution required, add 100 µL of the 12.5 mg/mL this compound stock solution to 900 µL of corn oil.[1]
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing until a clear solution is obtained.
-
Note: For continuous dosing periods exceeding half a month, the stability of this formulation should be carefully considered.[1]
In Vivo Administration via Oral Gavage
This protocol outlines the procedure for administering this compound to mice using oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the facility and handling for at least one week prior to the experiment.
-
House the mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless the experimental design requires specific dietary restrictions.
-
-
Dose Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the required volume of the this compound dosing solution based on the mouse's body weight and the desired dose (e.g., 15 mg/kg or 30 mg/kg).
-
-
Administration:
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the calculated dose of the this compound solution.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Monitor the animals regularly for changes in behavior, food and water intake, and body weight.
-
Follow the specific experimental timeline for sample collection and endpoint analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Study
References
Application Notes and Protocols: Preparation of A-908292 Stock Solution with DMSO
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.[1][2] With an IC50 of 23 nM for human ACC2, this compound is a valuable tool for researchers investigating metabolic diseases such as type 2 diabetes and obesity.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO).
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H20N2O4S | [1] |
| Molecular Weight | 360.43 g/mol | [1] |
| Target | Acetyl-CoA Carboxylase 2 (ACC2) | [1][2] |
| IC50 (human ACC2) | 23 nM | [1][2] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
Solubility and Stock Solution Preparation
This compound is readily soluble in DMSO.[3] The following table outlines the required volumes of DMSO to prepare stock solutions of various concentrations from different starting masses of the compound.
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.7745 mL | 13.8723 mL | 27.7446 mL |
| 5 mM | 0.5549 mL | 2.7745 mL | 5.5489 mL |
| 10 mM | 0.2774 mL | 1.3872 mL | 2.7745 mL |
| 50 mg/mL (138.72 mM) | 0.02 mL | 0.1 mL | 0.2 mL |
Note: The maximum solubility in DMSO is approximately 50 mg/mL (138.72 mM) with the aid of ultrasonication and warming.[1][2]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (glass or polypropylene)[4]
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: It is recommended to perform this procedure in a laminar flow hood to minimize contamination, especially if the stock solution will be used in cell culture experiments.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1.3872 mL of a 10 mM solution, weigh out 5 mg of the compound.
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For 5 mg of this compound, add 1.3872 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a water bath or on a heat block to 60°C can aid dissolution.[1][2]
-
Ultrasonication can also be used to facilitate the dissolution process.[1][2]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[2]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway
This compound inhibits ACC2, which in turn modulates fatty acid metabolism and has been shown to stimulate the PPAR-α-dependent signaling pathway.[1][2]
Caption: this compound mechanism of action and signaling pathway.
References
A-908292 solubility in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.[1] With an IC50 of 23 nM for human ACC2, this compound serves as a valuable tool for investigating the therapeutic potential of ACC2 inhibition in metabolic diseases such as type 2 diabetes and obesity.[1][2] Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies. These application notes provide detailed information on the solubility of this compound, protocols for its dissolution, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C18H20N2O4S | [2] |
| Molecular Weight | 360.43 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| CAS Number | 903886-95-3 | [2] |
Solubility Data
Table 1: Solubility of this compound in Common Laboratory Solvents and Formulations
| Solvent / Formulation | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 138.72 mM | Requires sonication and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | ≥ 3.47 mM | A clear solution is obtained. The saturation point was not determined.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | ≥ 3.47 mM | A clear solution is obtained. The saturation point was not determined.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | ≥ 3.47 mM | A clear solution is obtained. The saturation point was not determined.[1][2] |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Acetone | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | |
| Water | Insoluble (based on formulation requirements) | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, non-hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Warm the mixture to 60°C using a water bath or heat block.
-
Sonicate the vial until the compound is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Protocol for In Vivo Formulation (Aqueous System)
This protocol provides a general method for preparing an aqueous-based formulation of this compound for in vivo experiments. The following example is for the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add the saline solution to the mixture and vortex until a clear solution is obtained.
-
The final concentration of this compound in this formulation will be ≥ 1.25 mg/mL.[1][2]
Protocol 3: A General Shake-Flask Method for Solubility Determination
This protocol outlines a standard laboratory procedure to determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A selection of common laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile)
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Calibrated pipettes and analytical balance
Procedure:
-
Add an excess amount of this compound powder to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After shaking, visually inspect the vials to ensure that excess solid this compound remains, indicating that a saturated solution has been formed.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of ACC2, an enzyme primarily located on the outer mitochondrial membrane. ACC2 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces the levels of malonyl-CoA, which in turn relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.
Furthermore, studies have shown that this compound can stimulate the PPAR-α-dependent signaling pathway.[1] Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound in a laboratory setting.
Caption: Workflow for solubility determination.
References
Application Notes and Protocols for A-908292 Click Chemistry Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism.[1] ACC2 is localized to the outer mitochondrial membrane and plays a crucial role in regulating fatty acid oxidation. This small molecule contains a terminal alkyne group, making it an ideal probe for "click chemistry" applications.[1] Specifically, the alkyne handle allows for the covalent labeling of ACC2 and potentially other interacting proteins using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables researchers to investigate the target engagement, localization, and interaction partners of this compound in cells and complex biological systems.
These application notes provide a detailed protocol for utilizing this compound as a chemical probe for protein labeling experiments, including guidelines for quantitative proteomic analysis to identify on-target and off-target interactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for the use of this compound as a click chemistry probe. Please note that this data is illustrative and may vary depending on the specific experimental conditions and cell type.
Table 1: In Vitro ACC2 Inhibition
| Compound | IC₅₀ (nM) for human ACC2 | Selectivity vs. ACC1 |
| This compound | 23[1] | >100-fold |
Table 2: Recommended Concentration Range for Cellular Labeling
| Application | This compound Concentration (µM) | Incubation Time (hours) |
| In-gel fluorescence visualization | 1 - 10 | 1 - 4 |
| Quantitative Proteomics (Target ID) | 0.5 - 5 | 1 - 4 |
| Competitive Displacement Assay | 1 (probe) + 0.1 - 100 (competitor) | 1 - 4 |
Table 3: Representative Quantitative Proteomics Data for this compound Target Engagement
| Protein | Gene | Subcellular Localization | Enrichment Ratio (this compound vs. DMSO) | % Inhibition by Competitor |
| Acetyl-CoA carboxylase 2 | ACACB | Mitochondrion outer membrane | 25.3 | 92.1 |
| Acetyl-CoA carboxylase 1 | ACACA | Cytoplasm | 1.8 | 15.3 |
| Fatty acid synthase | FASN | Cytoplasm | 1.2 | 5.8 |
| Carnitine O-palmitoyltransferase 1 | CPT1A/B | Mitochondrion outer membrane | 1.5 | 8.2 |
Data is hypothetical and based on expected outcomes for a selective ACC2 inhibitor probe.
Experimental Protocols
Protocol 1: In-Cell Protein Labeling with this compound for Fluorescence Visualization
This protocol describes the labeling of intracellular proteins with this compound and subsequent visualization by in-gel fluorescence.
Materials:
-
Cells of interest (e.g., HEK293T, HepG2)
-
This compound (stock solution in DMSO)
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
SDS-PAGE materials and fluorescence gel scanner
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 5 µM) in serum-free media for 1-4 hours at 37°C. Include a DMSO-treated control.
-
Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in lysis buffer containing protease inhibitors on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
50 µg of protein lysate
-
Azide-fluorophore (final concentration 50 µM)
-
Premixed CuSO₄:THPTA (1:5 molar ratio, final concentration 1 mM CuSO₄)
-
Freshly prepared sodium ascorbate (final concentration 5 mM)
-
Adjust the final volume to 50 µL with PBS.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add 4x SDS-PAGE loading buffer to the reaction mixture. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 2: Quantitative Proteomic Profiling of this compound Targets
This protocol outlines a workflow for identifying the protein targets of this compound using quantitative mass spectrometry.
Materials:
-
This compound
-
Azide-biotin conjugate
-
Streptavidin-agarose beads
-
Reagents for tryptic digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS equipment and reagents
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-3 from Protocol 1. For competitive displacement experiments, pre-incubate cells with a non-alkyne containing ACC2 inhibitor before adding this compound.
-
Click Reaction with Biotin-Azide: Perform the click reaction as described in step 4 of Protocol 1, substituting the azide-fluorophore with an azide-biotin conjugate.
-
Enrichment of Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Incubate the biotin-labeled protein lysate with the streptavidin beads for 2 hours at 4°C with gentle rotation to capture the labeled proteins.
-
Wash the beads extensively with lysis buffer followed by a high-salt buffer and a final wash with a low-detergent buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Calculate the enrichment ratios of proteins in the this compound-treated sample relative to the DMSO control.
-
For competitive displacement experiments, determine the percentage of inhibition by the competitor compound.
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
References
Application Notes and Protocols for In Vivo Administration of A-908292
These application notes provide detailed protocols for the preparation and in vivo administration of A-908292, a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2). The following information is intended for researchers, scientists, and drug development professionals working with this compound in animal models.
Introduction
This compound is a small molecule inhibitor of ACC2 with an IC50 of 23 nM for human ACC2.[1][2] It is utilized in research related to fatty acid metabolism.[1][2] Due to its hydrophobic nature, this compound requires a specific vehicle formulation for effective in vivo delivery. This document outlines several recommended formulations and provides a detailed protocol for their preparation and administration.
Chemical Properties
| Property | Value |
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 g/mol [1] |
| Appearance | Solid powder[3] |
| Storage | Store powder at -20°C for up to 3 years.[1] |
In Vivo Vehicle Formulations
This compound is poorly soluble in aqueous solutions and requires a vehicle for in vivo administration. The choice of vehicle can depend on the desired route of administration, dosing volume, and the animal model. Below are established formulations that achieve a clear solution with a solubility of at least 1.25 mg/mL.[1][2]
| Formulation Component | Formulation 1 | Formulation 2 | Formulation 3 |
| This compound | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL | ≥ 1.25 mg/mL |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
Experimental Protocols
Preparation of Vehicle Formulation 1 (DMSO, PEG300, Tween-80, Saline)
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 1.25 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Prepare a stock solution of this compound in DMSO: Weigh the appropriate amount of this compound and dissolve it in DMSO to create a 12.5 mg/mL stock solution. Gentle warming to 60°C and sonication can be used to aid dissolution.[1]
-
Initial Mixture: In a sterile microcentrifuge tube, add 100 µL of the 12.5 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix Thoroughly: Vortex the mixture until it is a homogeneous solution.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture.
-
Mix Again: Vortex the solution thoroughly to ensure the Tween-80 is evenly dispersed.
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Final Mixing: Vortex the final solution until it is clear and homogenous. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Administration: The formulation is now ready for oral administration (p.o.) to the animal model.
In Vivo Administration
In vivo studies have successfully used this compound in mice and rats.[1][2]
Example Dosing Regimens:
-
ob/ob mice: 30 mg/kg, administered orally (p.o.) twice a day for 2 weeks, which was shown to reduce serum glucose and triglyceride levels.[1][2]
-
ACC2 knockout mice: 15 mg/kg, administered orally (p.o.) twice a day for 4 days, which markedly reduced plasma triglyceride levels.[1][2]
-
Rats: 30-100 mg/kg, administered orally (p.o.) twice a day for 3 days, which stimulated the PPAR-α-dependent signaling pathway.[1][2]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a potent inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism. By inhibiting ACC2, this compound reduces the conversion of acetyl-CoA to malonyl-CoA. Lower levels of malonyl-CoA lead to the de-inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation in mitochondria. Additionally, this compound has been shown to stimulate the PPAR-α-dependent signaling pathway.[1][2]
References
Application Notes and Protocols for Copper-Catalyzed Click Reaction of A-908292
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, utilizing the acetyl-CoA carboxylase 2 (ACC2) inhibitor, A-908292. This compound possesses a terminal alkyne functional group, rendering it a suitable substrate for click chemistry.[1][2] This powerful bioconjugation technique allows for the covalent linkage of this compound to a variety of azide-modified molecules, such as fluorescent probes, affinity tags, or drug delivery systems.
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions.[3][4][][6] The reaction proceeds rapidly to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][6][7] These protocols are intended to serve as a starting point for researchers aiming to employ this compound in their specific research applications.
Chemical Structure of this compound
This compound is a potent and selective inhibitor of ACC2.[1] Its chemical structure incorporates a terminal alkyne group, which is the reactive handle for the click reaction.
General Reaction Scheme
The copper-catalyzed click reaction involves the coupling of the terminal alkyne on this compound with an azide-containing molecule of interest (R-N₃) to yield a stable triazole conjugate.
Caption: General scheme of the copper-catalyzed click reaction with this compound.
Experimental Protocols
The following protocols are generalized for the copper-catalyzed click reaction of this compound with an azide-containing molecule. Optimization may be required depending on the specific properties of the azide-functionalized substrate.
Materials and Reagents
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for biological applications)
-
Solvents (e.g., DMSO, DMF, t-butanol, water)
-
Reaction vials
-
Magnetic stirrer and stir bars
Protocol 1: Click Reaction in Organic Solvent
This protocol is suitable for reactions where all components are soluble in a common organic solvent.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a reaction vial, add the this compound stock solution (e.g., 100 µL for a final concentration of 1 mM in a 1 mL reaction volume).
-
Add the azide-containing molecule stock solution (typically at a 1.1 to 1.5 molar excess relative to this compound).
-
Add the appropriate organic solvent (e.g., DMSO, DMF, or a mixture with t-butanol/water) to reach the desired final volume, leaving room for the catalyst solution.
-
Add the sodium ascorbate solution (e.g., 50 µL for a final concentration of 50 mM).
-
Add the copper(II) sulfate solution (e.g., 10 µL for a final concentration of 1 mM).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or HPLC). Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
-
Protocol 2: Click Reaction in Aqueous Buffer (for Bioconjugation)
This protocol is adapted for reactions with biomolecules in an aqueous environment. The use of a copper-chelating ligand like THPTA is recommended to enhance reaction efficiency and protect biomolecules from oxidative damage.[8][9][10]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a premixed catalyst solution:
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the buffer to achieve the desired final concentration.
-
Add the this compound stock solution (typically 1-5% of the total volume to maintain solvent compatibility).
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the premixed CuSO₄/THPTA solution to a final copper concentration of 50-250 µM.
-
-
Reaction and Monitoring:
-
Gently mix or rotate the reaction at room temperature.
-
The reaction time will vary depending on the substrates but is typically complete within 1-2 hours.
-
The extent of labeling can be analyzed by methods such as SDS-PAGE with fluorescent imaging (if a fluorescent azide was used), mass spectrometry, or HPLC.
-
-
Purification:
-
The labeled biomolecule can be purified from excess reagents using techniques like dialysis, size-exclusion chromatography, or affinity purification.
-
Quantitative Data Summary
The following table provides representative concentration ranges for the key reagents in a copper-catalyzed click reaction. Optimal concentrations should be determined empirically for each specific application.
| Reagent | Protocol 1 (Organic) | Protocol 2 (Aqueous/Bio) | Purpose |
| This compound (Alkyne) | 1-10 mM | 10-100 µM | Substrate |
| Azide Molecule | 1.1-1.5 molar excess | 1.1-5 molar excess | Coupling Partner |
| Copper(II) Sulfate | 0.1-1 mM | 50-250 µM | Catalyst Precursor |
| Sodium Ascorbate | 5-50 mM | 1-5 mM | Reducing Agent |
| THPTA Ligand | Not typically used | 250 µM - 1.25 mM | Catalyst Ligand |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the copper-catalyzed click reaction of this compound.
Caption: Simplified catalytic cycle for the CuAAC reaction involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 10. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-908292 in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-908292, a potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitor, for in vivo metabolic studies. The protocols and data presented are intended to guide researchers in designing and executing experiments to investigate the effects of this compound on fatty acid metabolism and related metabolic parameters.
Introduction
This compound is a valuable research tool for studying the role of ACC2 in metabolic diseases. ACC2 is a key enzyme that regulates mitochondrial fatty acid oxidation (FAO). By inhibiting ACC2, this compound reduces the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relief of inhibition allows for increased transport of fatty acids into the mitochondria, leading to enhanced FAO. This mechanism makes this compound a compound of interest for research related to obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Data Presentation: Summary of In Vivo Studies
The following table summarizes the treatment duration, dosage, animal models, and observed metabolic effects of this compound from various in vivo studies.
| Treatment Duration | Dosage & Administration | Animal Model | Key Metabolic Effects |
| 3 days | 30-100 mg/kg, p.o., twice a day | Rats | Stimulation of the PPAR-α-dependent signaling pathway.[1] |
| 4 days | 15 mg/kg, p.o., twice a day | ACC2 knockout mice | Markedly reduced plasma triglyceride levels.[1] |
| 2 weeks | 30 mg/kg, p.o., twice a day | ob/ob mice | Reduced serum glucose and triglyceride levels.[1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of ACC2, which leads to a cascade of events culminating in increased fatty acid oxidation and stimulation of the PPAR-α signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of this compound on Glucose and Triglyceride Levels in ob/ob Mice
This protocol outlines a 2-week study to assess the effect of this compound on metabolic parameters in a genetically obese and diabetic mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J-Lepob/J (ob/ob mice)
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
2. This compound Formulation and Administration:
-
Formulation (for oral gavage):
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, a formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) can be used.
-
The final concentration should be calculated to deliver 30 mg/kg in a volume of 5-10 mL/kg.
-
-
Administration:
-
Administer this compound or vehicle control orally (p.o.) via gavage twice daily for 14 consecutive days.
-
3. Experimental Workflow:
4. Endpoint Measurements:
-
Body Weight: Measure daily or weekly.
-
Food and Water Intake: Measure daily or weekly.
-
Fasting Blood Glucose: At the end of the 2-week treatment period, fast the mice overnight (approximately 16 hours). Collect blood via tail snip or retro-orbital sinus puncture and measure glucose using a glucometer.
-
Serum Triglycerides: Collect blood at the end of the study and separate serum by centrifugation. Measure triglyceride levels using a commercially available colorimetric assay kit.
-
Tissue Analysis (Optional): Harvest tissues such as the liver and adipose tissue for further analysis (e.g., gene expression of PPAR-α target genes, lipid content).
5. Statistical Analysis:
-
Analyze data using appropriate statistical tests, such as a Student's t-test or ANOVA, to determine the significance of the differences between the this compound-treated and vehicle control groups. A p-value of <0.05 is typically considered statistically significant.
Protocol 2: Step-by-Step Oral Gavage Procedure in Mice
1. Preparation:
-
Ensure the gavage needle is the correct size for the mouse (typically 20-22 gauge for adult mice). The tip should be a smooth, ball-shaped end to minimize the risk of trauma.
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's snout.
-
Draw the calculated dose of the this compound formulation into a syringe and attach the gavage needle.
2. Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. The head should be immobilized, and the body should be in a vertical position.
3. Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will naturally swallow as the needle reaches the back of the throat. Allow the needle to slide gently down the esophagus. Do not force the needle. If there is any resistance, withdraw the needle and try again.
4. Administration:
-
Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to deliver the solution.
5. Withdrawal and Monitoring:
-
Gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.
Conclusion
This compound is a powerful tool for investigating the therapeutic potential of ACC2 inhibition in metabolic diseases. The provided application notes and protocols offer a framework for conducting robust in vivo studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
Application Notes and Protocols: Measuring the Effect of A-908292 on Triglyceride Levels In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-908292 is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in the regulation of fatty acid metabolism.[1] ACC2 is primarily located on the outer mitochondrial membrane, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, allosterically inhibits carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to the disinhibition of CPT1 and a subsequent increase in fatty acid oxidation. This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of enhancing fatty acid oxidation in metabolic diseases characterized by dyslipidemia, such as non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia.
These application notes provide detailed protocols for the in vivo evaluation of this compound's effect on plasma triglyceride levels in preclinical rodent models.
Data Presentation
The in vivo efficacy of this compound in modulating plasma triglyceride levels has been demonstrated in various rodent models. The following tables summarize the quantitative data from representative studies.
Table 1: Effect of this compound on Serum Triglyceride Levels in ob/ob Mice
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Change in Serum Triglycerides |
| ob/ob mice | This compound | 30 mg/kg | Oral (p.o.), twice daily | 2 weeks | Reduction |
Data compiled from publicly available information.[1]
Table 2: Effect of this compound on Plasma Triglyceride Levels in ACC2 Knockout Mice
| Animal Model | Treatment Group | Dosage | Administration Route | Duration | Change in Plasma Triglycerides |
| ACC2 knockout mice | This compound | 15 mg/kg | Oral (p.o.), twice daily | 4 days | Marked Reduction |
Data compiled from publicly available information.[1][2]
Signaling Pathway
The primary mechanism by which this compound is proposed to lower triglyceride levels is through the inhibition of ACC2, leading to an increase in fatty acid oxidation. Additionally, some studies suggest that this compound may exert off-target effects by activating the PPAR-α signaling pathway, which would also contribute to a reduction in plasma triglycerides.[2]
Caption: Signaling pathway of this compound in triglyceride metabolism.
Experimental Protocols
The following protocols provide a general framework for assessing the in vivo effects of this compound on triglyceride levels. Specific parameters may require optimization based on the research question and animal model.
This compound Formulation for Oral Administration
This protocol is for the preparation of a 1.25 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration of the working solution will be 1.25 mg/mL.
In Vivo Study in ob/ob Mice
Animal Model:
-
Species: Mouse
-
Strain: B6.Cg-Lepob/J (ob/ob)
-
Sex: Male
-
Age: 8-10 weeks
-
Acclimation: Acclimate animals for at least one week prior to the experiment. House under standard conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Experimental Design:
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Administer the vehicle or this compound (30 mg/kg) via oral gavage twice daily for 14 days.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for triglyceride analysis.
Blood Collection and Triglyceride Measurement
Procedure:
-
Fast the mice for 4-6 hours prior to blood collection.
-
Collect blood via tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Measure plasma triglyceride concentrations using a commercially available colorimetric assay kit, following the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study evaluating the effect of this compound on triglyceride levels.
Caption: General experimental workflow for in vivo studies.
Concluding Remarks
This compound serves as a critical research tool for elucidating the role of ACC2 in lipid metabolism. The protocols outlined in this document provide a foundation for investigating its effects on triglyceride levels in vivo. Researchers should note that the impact of ACC inhibitors on plasma triglycerides can be complex, with some compounds reportedly increasing triglyceride levels, potentially through off-target effects or compensatory mechanisms.[3][4][5] Therefore, careful study design and comprehensive analysis are essential for accurately interpreting the in vivo effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
Troubleshooting & Optimization
How to improve A-908292 solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with A-908292 solubility for in vivo studies.
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my vehicle upon preparation or during administration. What should I do?
A1: Precipitation is a common issue with poorly soluble compounds like this compound. Here are several steps you can take to troubleshoot this problem:
-
Ensure Proper Dissolution Technique: When preparing the formulation, ensure that each solvent is added sequentially and that the solution is mixed thoroughly after each addition. Gentle warming and sonication can significantly aid in the dissolution process, especially when using DMSO.
-
Use Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which can negatively impact the solubility of your compound. Always use newly opened or properly stored anhydrous solvents.
-
Vehicle Composition: The choice of vehicle is critical. For this compound, several formulations have been shown to achieve a clear solution. If one formulation is failing, consider trying an alternative. Common successful vehicles for this compound are detailed in the table below.
-
Pre-warm the Formulation: Before administration, gently warming the formulation to body temperature can help maintain solubility.
-
Consider Particle Size: While not a direct formulation strategy, ensuring you are starting with a high-purity, micronized powder of this compound can improve its dissolution rate.
Q2: My desired concentration of this compound for my in vivo study is higher than what I can achieve with the recommended formulations. What are my options?
A2: Achieving a high concentration of a poorly soluble compound can be challenging. Here are some strategies to consider:
-
Formulation Optimization: The provided formulations achieve a solubility of at least 1.25 mg/mL. It may be possible to incrementally increase the concentration by slightly adjusting the ratios of the co-solvents. However, this will require careful validation to ensure the solution remains stable and non-toxic to the animals.
-
Alternative Formulation Strategies: For difficult-to-dissolve compounds, more advanced formulation techniques can be explored. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the solubility of lipophilic drugs.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix to improve its dissolution properties.
-
Nanosuspensions: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.
-
-
Dosing Regimen Adjustment: If increasing the concentration is not feasible, consider adjusting the dosing regimen. This could involve increasing the dosing volume (within acceptable limits for the animal species) or increasing the frequency of administration. This compound has been administered twice daily in some studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), with an IC50 of 23 nM for human ACC2. ACC2 is a mitochondrial enzyme that plays a key role in the regulation of fatty acid oxidation. By inhibiting ACC2, this compound promotes the burning of fatty acids for energy.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to stimulate the PPAR-α-dependent signaling pathway in rats. PPAR-α is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism.
Q3: What are the reported in vivo effects of this compound?
A3: In animal models, this compound has been demonstrated to reduce serum glucose and triglyceride levels. Specifically, it has been shown to lower plasma triglyceride levels in both ob/ob mice and ACC2 knockout mice.
Q4: What are the physicochemical properties of this compound?
A4: this compound has the following properties:
-
Molecular Formula: C18H20N2O4S
-
Molecular Weight: 360.43 g/mol
-
Appearance: Off-white to light yellow solid
Quantitative Data Summary
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achieved Solubility | ≥ 1.25 mg/mL (3.47 mM) | ≥ 1.25 mg/mL (3.47 mM) | ≥ 1.25 mg/mL (3.47 mM) |
| Observation | Clear Solution | Clear Solution | Clear Solution |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add 40% (v/v) PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% (v/v) Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add 45% (v/v) saline to the mixture and mix until a clear solution is obtained.
Protocol 2: Cyclodextrin-Based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add 90% (v/v) of a 20% (w/v) solution of SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is achieved.
Protocol 3: Oil-Based Formulation
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add 90% (v/v) corn oil.
-
Mix thoroughly until a clear solution is formed.
Visualization
Preventing A-908292 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of A-908292 in aqueous solutions during in vitro experiments.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or cell culture medium.
Root Cause Analysis:
This compound is a hydrophobic molecule with low intrinsic aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous environment, the compound can rapidly come out of solution, leading to precipitation.
Immediate Actions & Troubleshooting Steps:
-
Optimize Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound solubility at the desired experimental concentration.
-
While the ideal concentration is cell-line and experiment-dependent, aim for the lowest effective concentration to minimize solvent effects. Many cell lines can tolerate up to 0.5% DMSO with minimal toxicity.
-
-
Modify the Dilution Method:
-
Rapid Mixing: Add the this compound DMSO stock to your aqueous solution while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a smaller volume of buffer/media, and then add this intermediate dilution to the final volume.
-
-
Sonication and Warming:
-
Consider Solubility Enhancers:
-
Cyclodextrins: The use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been noted in formulations for this compound to improve its solubility.[1][2] For in vitro applications, you can prepare a stock solution of SBE-β-CD in your buffer and then add the this compound DMSO stock to this solution. A common starting point is a 1:1 or 1:2 molar ratio of this compound to cyclodextrin.[3][4][5]
-
Co-solvents: While complex co-solvent systems are typically used for in vivo studies, a small percentage of a biocompatible co-solvent like PEG300 in your final aqueous solution could aid solubility.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher) and store it at -20°C or -80°C.
Q2: What are the storage conditions for this compound stock solutions?
A2: Store this compound powder at -20°C for up to 3 years.[2] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the solubility of this compound?
Q4: Can I use pre-warmed buffer or media to dissolve this compound?
A4: Yes, using pre-warmed (e.g., 37°C) buffer or media can help prevent precipitation during the dilution of the DMSO stock solution. The increased temperature can enhance the solubility of the compound.[7][8]
Q5: Are there any known incompatibilities of this compound with common buffer components?
A5: Specific incompatibilities of this compound with common buffer components are not widely reported. However, high concentrations of salts in some buffers could potentially decrease the solubility of hydrophobic compounds ("salting out" effect). It is good practice to visually inspect your final solution for any signs of precipitation.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 50 mg/mL (≥ 138.72 mM) | May require ultrasonic treatment and warming to 60°C.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL (≥ 3.47 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (≥ 3.47 mM) | Clear solution for in vivo use, suggests utility of cyclodextrins.[1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (≥ 3.47 mM) | Clear solution for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm your desired aqueous buffer or cell culture medium to 37°C.
-
While vortexing the warmed buffer/medium, add the required volume of the 10 mM this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible and tolerated by your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, briefly sonicate the solution in a water bath sonicator until it becomes clear.
-
Use the freshly prepared working solution immediately.
Protocol 2: Using SBE-β-CD to Enhance this compound Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of SBE-β-CD in your desired aqueous buffer or cell culture medium. The concentration will depend on the desired final molar ratio of cyclodextrin to this compound.
-
Add the required volume of the 10 mM this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex the mixture thoroughly.
-
Use this this compound/SBE-β-CD complex solution to prepare your final working concentration in the aqueous buffer or cell culture medium.
Mandatory Visualizations
Caption: this compound inhibits ACC2, reducing Malonyl-CoA and relieving CPT1 inhibition, thus promoting fatty acid oxidation.
Caption: this compound stimulates the PPAR-α pathway, leading to the transcription of genes involved in fatty acid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of β-cyclodextrin/polyvinypyrrolidone-co-poly (2-acrylamide-2-methylpropane sulphonic acid) hybrid nanogels as nano-drug delivery carriers to enhance the solubility of Rosuvastatin: An in vitro and in vivo evaluation | PLOS One [journals.plos.org]
A-908292 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of A-908292, a potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended conditions are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] For in vitro experiments, stock solutions can be prepared by dissolving the compound in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Detailed protocols are provided in the "Experimental Protocols" section.
Q3: What is the shelf life of this compound?
A3: When stored correctly, this compound is stable for over three years.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2]
Q4: How is this compound shipped?
A4: this compound is shipped at ambient temperature as a non-hazardous chemical. The compound is stable for several weeks under standard shipping conditions.[1]
Stability and Storage Conditions Summary
| Condition | Form | Temperature | Duration |
| Short-term Storage | Solid Powder | 0 - 4°C | Days to weeks[1] |
| Long-term Storage | Solid Powder | -20°C | Months to years[1] |
| Stock Solution | In DMSO | 0 - 4°C | Days to weeks[1] |
| Stock Solution | In DMSO | -20°C | Up to 1 month[2] |
| Stock Solution | In DMSO | -80°C | Up to 6 months[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage or solvent evaporation. | Warm the solution and sonicate to aid dissolution.[2] If the issue persists, prepare a fresh stock solution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh working solutions for each experiment. |
| Poor in vivo efficacy | Suboptimal formulation or administration route. | Follow the detailed in vivo formulation protocols provided. Ensure proper administration (e.g., oral gavage) as described in published studies.[2] |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | This compound is soluble in DMSO. For in vivo studies, use the recommended co-solvent formulations. Do not exceed the recommended concentrations. |
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in fatty acid metabolism. ACC2 catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound reduces malonyl-CoA levels, leading to increased fatty acid oxidation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (for in vitro use)
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is based on formulations used in published studies. Researchers should optimize the formulation for their specific experimental needs.
-
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a fresh working solution on the day of the experiment.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add saline to the desired final volume and mix well.
-
A typical final formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.[2]
-
Administer the formulation to animals via oral gavage at the desired dosage.
-
References
Troubleshooting low signal in A-908292 click chemistry reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-908292 in click chemistry reactions. The information is tailored to address common issues leading to low signal intensity and to provide clear protocols for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism.[1][2] It contains a terminal alkyne group, which makes it a valuable tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][3] This allows for the specific labeling and detection of this compound bound to its target protein, ACC2, enabling studies of target engagement and localization.
Q2: What is the general principle of using this compound in a click chemistry reaction?
The alkyne group on this compound reacts with an azide-containing probe (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the probe to this compound.[4][5] By detecting the signal from the probe, researchers can quantify the amount and location of this compound that has bound to its target.
Troubleshooting Low Signal
Low signal is a frequent challenge in this compound click chemistry experiments. The following sections break down potential causes and provide solutions.
Reaction Components and Conditions
Q3: My signal is weak or absent. What are the most common causes related to the reaction components?
Several factors related to the reaction cocktail can lead to low signal. These include suboptimal reagent concentrations, poor solubility of this compound, and issues with the copper catalyst.
Troubleshooting Steps:
-
Optimize Reagent Concentrations: Ensure you are using the recommended concentration ranges for all components. Refer to the table below for starting recommendations. Titration of each component may be necessary for your specific system.[6]
-
Ensure this compound Solubility: this compound has limited solubility in aqueous buffers.[2] Prepare a fresh stock solution in an appropriate organic solvent like DMSO and sonicate or warm gently if needed to ensure complete dissolution before adding it to the reaction mixture.[1]
-
Verify Copper Catalyst Activity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[5]
-
Use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ.[5]
-
Consider using a copper(I)-stabilizing ligand, such as TBTA or THPTA, to protect the catalyst from oxidation.[7][8]
-
Degassing the reaction buffer to remove oxygen can also help maintain the catalyst in its active state.[9]
-
| Reagent | Recommended Final Concentration | Stock Solution | Notes |
| This compound (Alkyne) | 10-100 µM | 10 mM in DMSO | Final DMSO concentration should be kept low (<5%) to avoid cell toxicity. |
| Azide Probe | 1.5x molar excess to alkyne | 10 mM in DMSO or water | The optimal excess may vary depending on the probe. |
| Copper(II) Sulfate | 50-100 µM | 10-20 mM in water | Higher concentrations can be toxic to cells.[10] |
| Sodium Ascorbate | 0.5-5 mM | 5-300 mM in water (prepare fresh) | Acts as a reducing agent.[5] |
| Copper(I) Ligand (e.g., THPTA) | 250-500 µM | 10-100 mM in water or DMSO | Stabilizes the Cu(I) catalyst.[8] |
Q4: Can the pH of my reaction buffer affect the signal intensity?
Yes, the pH of the reaction buffer can influence the efficiency of the CuAAC reaction. While the reaction is generally robust across a pH range of 4-12, the optimal pH is typically between 7 and 9 for biological samples.[5][11] It is recommended to use a buffered solution like PBS or HEPES at a pH of 7.0-7.5 as a starting point.[12]
Cellular Environment and Sample Preparation
Q5: I'm performing the reaction in cell lysate and see very low signal. What could be the issue?
Cell lysates contain components that can interfere with the click reaction, leading to a diminished signal.
Troubleshooting Steps:
-
Presence of Thiols: Cellular components with thiol groups, such as glutathione, can chelate the copper catalyst, rendering it inactive.[13]
-
Consider pre-treating the lysate with a thiol-scavenging agent like N-ethylmaleimide (NEM) or iodoacetamide (IAA).[14]
-
-
Protein Concentration: Very high protein concentrations in the lysate can sometimes hinder the reaction. Consider diluting the lysate.
Q6: My signal is low in fixed and permeabilized cells. What should I check?
The fixation and permeabilization steps are critical for successful intracellular labeling and can significantly impact signal intensity.
Troubleshooting Steps:
-
Choice of Fixative: Aldehyde-based fixatives like formaldehyde are commonly used, but over-fixation can mask epitopes and reduce signal. Optimize fixation time and concentration.[15]
-
Permeabilization Method: The choice of permeabilization agent (e.g., Triton X-100, saponin) and its concentration should be optimized to ensure efficient entry of the click chemistry reagents without causing excessive damage to cellular structures.[16]
-
Timing is Crucial: Proceed with the click reaction immediately after fixation and permeabilization, as delays can lead to degradation of the target molecule and loss of signal.[16]
Fluorescence Detection
Q7: I've confirmed my reaction should be working, but my fluorescence signal is still low. What else could be wrong?
Issues with the fluorescent probe itself or the imaging setup can also lead to low signal.
Troubleshooting Steps:
-
Fluorophore Quenching: High concentrations of the fluorescent probe can lead to self-quenching, reducing the overall signal. Titrate the probe concentration to find the optimal balance. Copper ions can also quench the fluorescence of some dyes.[6] Ensure adequate washing steps to remove excess copper before imaging.
-
Photobleaching: Fluorescent molecules can be irreversibly damaged by prolonged exposure to excitation light.
-
Incorrect Imaging Settings: Ensure that the excitation and emission filters on your microscope are appropriate for the specific fluorescent dye you are using.[15][17]
-
Choice of Fluorophore: Some fluorescent dyes are inherently brighter and more photostable than others.[18] Consider using a more robust dye if you consistently experience low signal.
Experimental Protocols & Visualizations
General Protocol for In-Cell this compound Click Chemistry
This protocol provides a general workflow for labeling intracellular targets of this compound. Optimization of incubation times and concentrations is recommended.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to allow for target binding.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail fresh. For a 100 µL reaction, mix:
-
Fluorescent azide probe (e.g., 1.5 µM final concentration)
-
Copper(II) sulfate (e.g., 100 µM final concentration)
-
Copper(I) ligand (e.g., 500 µM final concentration)
-
Sodium ascorbate (e.g., 5 mM final concentration, add last)
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
-
Imaging: Mount the coverslip and proceed with fluorescence microscopy using the appropriate filter sets.
This compound Signaling Pathway
This compound inhibits ACC2, which is located on the outer mitochondrial membrane. This inhibition leads to a decrease in the production of malonyl-CoA, a key regulator of fatty acid oxidation. The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increased rate of fatty acid oxidation in the mitochondria.[19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. biotium.com [biotium.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. portlandpress.com [portlandpress.com]
- 18. setabiomedicals.com [setabiomedicals.com]
- 19. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACC2 inhibitor A-908292 in animal models. The focus is on addressing potential vehicle-related toxicity to ensure the accuracy and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), an enzyme that plays a crucial role in the regulation of fatty acid metabolism.[1] By inhibiting ACC2, this compound promotes the oxidation of fatty acids. This mechanism of action makes it a valuable tool for research in metabolic diseases.
Q2: What are the common therapeutic or research areas for this compound?
This compound is primarily used in pre-clinical research to investigate metabolic disorders. Studies have shown its potential in reducing serum glucose and triglyceride levels in animal models of obesity and diabetes.[1] It has also been observed to stimulate the PPAR-α-dependent signaling pathway in rats.[1]
Q3: What are the common vehicles used to formulate this compound for in vivo studies?
Due to its low aqueous solubility, this compound is often formulated in a mixture of solvents. A commonly used vehicle formulation consists of:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Polysorbate 80 (Tween-80)
-
45% Saline
This combination is designed to achieve a clear solution and maintain the stability of the compound for administration.
Troubleshooting Guide: Vehicle-Related Toxicity
Q1: My animals are showing signs of distress (e.g., lethargy, ruffled fur, decreased activity) after administration of this compound. How can I determine if this is due to the compound or the vehicle?
It is crucial to include a "vehicle-only" control group in your experimental design. This group receives the same volume and formulation of the vehicle as the treatment groups, but without this compound. By comparing the behavior and physiological parameters of the vehicle-only group to a naive (untreated) control group and the this compound-treated group, you can differentiate between vehicle-induced toxicity and compound-specific effects.
Q2: I've observed irritation or inflammation at the injection site. What could be the cause and how can I mitigate it?
Local irritation can be a side effect of certain vehicle components, particularly DMSO at higher concentrations.
-
Reduce DMSO Concentration: If possible, try to reduce the percentage of DMSO in your formulation. However, this may impact the solubility of this compound.
-
Alternative Vehicles: Consider testing alternative vehicle formulations with lower irritant potential.
-
Route of Administration: The route of administration can influence local tolerance. Ensure the chosen route is appropriate and the injection technique is performed correctly to minimize tissue damage.
Q3: My vehicle control group is showing unexpected changes in blood glucose or triglyceride levels. Why might this be happening?
Some vehicle components can have physiological effects. For example, high concentrations of certain solvents may induce stress responses that can transiently affect metabolic parameters. It is important to carefully select vehicle components and use the lowest effective concentration. Always include a naive control group to establish a baseline.
Data Presentation
Table 1: Tolerability of a Common this compound Vehicle in Rodents
| Vehicle Composition | Species | Route of Administration | Observation | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Rats, Mice | Intraperitoneal (i.p.) | Generally well-tolerated. | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Mice | Intratracheal (i.t.) | Caution advised due to potential for pulmonary irritation from DMSO and Tween-80. | [3] |
Table 2: Quantitative Effects of this compound in Animal Models
| Animal Model | This compound Dose | Duration of Treatment | Effect on Serum Glucose | Effect on Plasma Triglycerides | Reference |
| ob/ob mice | 30 mg/kg (p.o., twice daily) | 2 weeks | Reduction | Reduction | [1] |
| ACC2 knockout mice | 15 mg/kg (p.o., twice daily) | 4 days | Not reported | Marked reduction | [1] |
| Rats | 30-100 mg/kg (p.o., twice daily) | 3 days | Not reported | Not reported | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the required volume of Tween-80 and vortex until the solution is homogeneous.
-
Add the required volume of saline and mix thoroughly to obtain the final formulation.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: General Procedure for Assessing Acute Vehicle Toxicity
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Groups:
-
Group 1: Naive control (no treatment).
-
Group 2: Vehicle control (administered with the vehicle formulation).
-
Group 3: Treatment group (administered with this compound in the vehicle).
-
-
Administration: Administer the vehicle or this compound formulation via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observations: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration). Signs to observe include changes in posture, activity, breathing, and any signs of pain or distress.
-
Measurements: Record body weight before and after administration. At the end of the observation period, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy: Perform a gross necropsy to examine for any abnormalities in major organs.
Mandatory Visualizations
Caption: Experimental workflow for assessing vehicle-related toxicity.
References
A-908292 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACC2 inhibitor, A-908292, particularly in the context of long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound stock solutions?
This compound stock solutions have different storage recommendations based on temperature. For long-term storage of up to 6 months, it is recommended to store the stock solution at -80°C.[1] For shorter-term storage of up to 1 month, -20°C is suitable.[1]
Q2: How should I prepare this compound for in vivo experiments?
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q3: Are there any known stability issues with this compound in long-term experiments?
While specific degradation pathways are not extensively detailed in publicly available literature, prolonged stability in certain vehicles can be a concern. For continuous dosing periods longer than half a month, the choice of vehicle is critical. For example, a protocol using corn oil as a vehicle should be chosen carefully for such durations, suggesting potential for instability or altered delivery over time.[1]
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), with an IC50 of 23 nM for human ACC2.[1] ACC2 is an enzyme that plays a key role in the regulation of fatty acid metabolism.[1][2][3][4] By inhibiting ACC2, this compound can be used in research related to fatty acid metabolism.[1]
Troubleshooting Guide
Issue 1: Precipitation observed in my this compound working solution during a long-term experiment.
-
Question: I've prepared my this compound working solution for a multi-week in vivo study, and I'm noticing precipitation. What should I do?
-
Answer:
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh daily for in vivo experiments to minimize the risk of precipitation and degradation.[1]
-
Solubilization Technique: If you observe precipitation during the initial preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Vehicle Selection: The choice of solvent can impact stability. For longer-term studies, ensure you are using a validated vehicle. One suggested protocol for a clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] However, for continuous dosing over two weeks, a corn oil-based formulation might be considered, though with caution regarding its long-term stability.[1]
-
Issue 2: Inconsistent or unexpected results in my long-term study.
-
Question: My experimental results with this compound have been inconsistent across different weeks of my long-term study. Could this be related to the compound's stability?
-
Answer: Yes, inconsistent results can be a sign of compound degradation.
-
Storage of Stock Solution: First, verify that your stock solution has been stored correctly at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1]
-
Working Solution Age: As recommended, prepare working solutions fresh daily. Using aged working solutions can lead to decreased potency and inconsistent results.[1]
-
Purity Check: If you suspect degradation, consider performing an analytical check (e.g., HPLC) on your stock solution to confirm its purity and concentration.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vivo Studies (DMSO/PEG300/Tween-80/Saline)
This protocol is designed to yield a clear solution of ≥ 1.25 mg/mL.
-
Start with a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.
-
Add the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Finally, add 450 μL of Saline to bring the total volume to 1 mL. Mix thoroughly.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (DMSO/Corn Oil)
This protocol is noted for consideration in continuous dosing periods exceeding half a month, with a caution for careful selection.
-
Start with a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.
-
Add the DMSO stock solution to 900 μL of Corn oil.
-
Mix thoroughly until a uniform suspension is achieved.[1]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel olefin derivative as a highly potent and selective acetyl-CoA carboxylase 2 inhibitor with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Adjusting A-908292 concentration for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACC2 inhibitor, A-908292. The content is designed to address specific issues that may be encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Acetyl-CoA Carboxylase 2 (ACC2), with an in vitro IC50 of 23 nM for the human ACC2 enzyme.[1] ACC2 is a mitochondrial enzyme that plays a crucial role in the regulation of fatty acid metabolism. It catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key molecule that inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. By inhibiting ACC2, this compound decreases the levels of malonyl-CoA, leading to an increase in fatty acid oxidation (FAO).
Q2: In which signaling pathways is this compound involved?
This compound primarily impacts the fatty acid metabolism pathway. By increasing fatty acid oxidation, it can influence cellular energy homeostasis. Additionally, studies with other ACC inhibitors suggest potential interactions with other signaling pathways. For instance, some ACC inhibitors have been shown to stimulate the PPAR-α-dependent signaling pathway.[1] In the context of cancer, inhibition of ACC can affect pathways that are dependent on lipid synthesis for signaling molecule modification, such as the WNT and Hedgehog signaling pathways.
Q3: What is a recommended starting concentration for this compound in a new cell line?
Since the optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint, it is crucial to perform a dose-response experiment. Based on its enzymatic IC50 of 23 nM, a good starting point for a dose-response curve in a cell-based assay would be in the low nanomolar to low micromolar range. We recommend a concentration range of 1 nM to 10 µM to determine the effective concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. The stock solution should be stored at -20°C or -80°C for long-term stability. Before use, the stock solution should be thawed and diluted to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid any solvent-induced cellular effects.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM) to determine the optimal effective concentration for your specific cell line and experimental endpoint. |
| Low ACC2 Expression | Verify the expression level of ACC2 in your cell line of interest using techniques like Western blot or qPCR. Cell lines with low or no ACC2 expression may not respond to this compound. |
| Compound Inactivity | Ensure the proper storage and handling of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
| Assay Insensitivity | The chosen experimental readout may not be sensitive enough to detect the effects of ACC2 inhibition. Consider using a more direct and sensitive assay, such as a fatty acid oxidation assay. |
Problem 2: I am observing high levels of cytotoxicity with this compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the cytotoxic threshold for your functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the inhibition of fatty acid metabolism. Consider reducing the treatment duration or using a lower, non-toxic concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the concentration range of this compound that is non-toxic to a specific cell line.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Functional Assessment of this compound using a Fatty Acid Oxidation (FAO) Assay
This protocol measures the effect of this compound on the rate of fatty acid oxidation in live cells.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
This compound stock solution
-
FAO assay kit (commercially available kits often contain a long-chain fatty acid substrate like oleate conjugated to BSA, and an oxygen-sensitive fluorescent probe)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 1-24 hours). Include a vehicle control.
-
Assay Initiation: Prepare the FAO assay reagent according to the manufacturer's instructions, which typically includes the fatty acid substrate and the oxygen-sensitive probe in a specialized assay medium.
-
Measurement: Add the FAO assay reagent to the wells and immediately start measuring the fluorescence signal over time using a plate reader. The rate of decrease in fluorescence is proportional to the rate of oxygen consumption, which is an indicator of FAO.
-
Data Analysis: Calculate the rate of fatty acid oxidation for each treatment condition. Compare the FAO rates in this compound-treated cells to the vehicle-treated cells to determine the inhibitory effect of the compound.
Data Presentation
Table 1: Example Data for this compound Cytotoxicity in Different Cell Lines (Hypothetical)
| Cell Line | IC50 (µM) after 48h treatment |
| HepG2 (Hepatocellular Carcinoma) | > 50 |
| MCF-7 (Breast Cancer) | 25.3 |
| A549 (Lung Cancer) | 15.8 |
| PC-3 (Prostate Cancer) | 32.1 |
Table 2: Example Data for this compound Effect on Fatty Acid Oxidation (Hypothetical)
| Cell Line | This compound Concentration | % Inhibition of FAO (relative to vehicle) |
| HepG2 | 100 nM | 45% |
| 1 µM | 85% | |
| A549 | 100 nM | 38% |
| 1 µM | 79% |
Visualizations
Caption: this compound inhibits ACC2, reducing Malonyl-CoA and increasing fatty acid oxidation.
References
Validation & Comparative
A Comparative Guide to ACC2 Inhibition: A-908292 versus Firsocostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Acetyl-CoA Carboxylase 2 (ACC2): A-908292 and Firsocostat (also known as GS-0976 or ND-630). The objective is to present a side-by-side analysis of their biochemical potency, selectivity, and reported in vivo effects to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to ACC Inhibition
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals: ACC1 and ACC2. ACC1 is primarily cytosolic and plays a key role in de novo lipogenesis (DNL). ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation (FAO). Inhibition of ACC2 is a therapeutic strategy being explored for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes, as it is expected to increase FAO.
Biochemical Potency and Selectivity
This compound is a potent and highly selective inhibitor of ACC2, while Firsocostat is a potent dual inhibitor of both ACC1 and ACC2. The following table summarizes their reported inhibitory concentrations (IC50).
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | human ACC2 | 23 | >1300-fold vs. human ACC1 (IC50 > 30 µM) | [1] |
| Firsocostat | human ACC1 | 2.1 | ~3-fold for ACC1 over ACC2 | [2] |
| human ACC2 | 6.1 | [2] |
Mechanism of Action
This compound 's precise mechanism of action is not extensively detailed in the provided search results, beyond its function as an ACC2 inhibitor.
Firsocostat is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC. This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity.[3]
In Vivo Efficacy and Observations
The in vivo effects of this compound and Firsocostat have been evaluated in various preclinical and clinical settings. It is important to note that the following data is derived from separate studies and not from a head-to-head comparison.
This compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| ob/ob mice | 30 mg/kg, p.o., twice daily for 2 weeks | Reduced serum glucose and triglyceride levels. | [1] |
| ACC2 knockout mice | 15 mg/kg, p.o., twice daily for 4 days | Markedly reduced plasma triglyceride levels, suggesting potential off-target effects. | [4] |
| Rats | 30-100 mg/kg, p.o., twice a day for 3 days | Stimulated the PPAR-α-dependent signaling pathway. | [1] |
A study on a novel olefin derivative of this compound, compound 2e, showed that chronic treatment in db/db mice improved hyperglycemia without affecting plasma triglyceride levels, suggesting the triglyceride-lowering effect of this compound might be an off-target effect.[4]
Firsocostat
| Study Population | Dosing Regimen | Key Findings | Reference |
| Rats with diet-induced obesity | Chronic administration | Reduced hepatic steatosis, improved insulin sensitivity, and favorably affected dyslipidemia. | [5] |
| Patients with NASH | 20 mg, once daily for 12 weeks | Significantly reduced liver fat content; however, was associated with an increase in plasma triglycerides. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the characterization of these inhibitors.
Biochemical ACC Inhibition Assay (General Protocol)
A common method to determine the potency of ACC inhibitors is the ADP-Glo™ Kinase Assay . This assay measures the amount of ADP produced during the ACC-catalyzed reaction.
Protocol Outline:
-
Enzyme and Compound Preparation: Recombinant human ACC1 or ACC2 is incubated with the test compound (e.g., this compound or Firsocostat) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a master mix containing acetyl-CoA, ATP, and bicarbonate.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the produced ADP back to ATP, which is subsequently measured using a luciferase/luciferin reaction that generates a luminescent signal.
-
Data Analysis: The luminescence is proportional to the ADP concentration and, therefore, to the ACC activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Study Protocol: this compound in ob/ob Mice
Objective: To evaluate the effect of this compound on serum glucose and triglyceride levels in a diabetic mouse model.
Methodology:
-
Animals: Male ob/ob mice are used as a model for obesity and type 2 diabetes.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) at a dose of 30 mg/kg, twice daily, for a period of 2 weeks.[1]
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.
-
Biochemical Analysis: Serum is isolated, and glucose and triglyceride levels are measured using standard biochemical assays.
-
Statistical Analysis: The data from the treated group is compared to a vehicle-treated control group to determine the statistical significance of any observed changes.
Visualizing the Biology and Experimental Design
To better understand the context of ACC2 inhibition and the methods used for its evaluation, the following diagrams are provided.
Caption: ACC Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for ACC Inhibitor Evaluation.
Summary and Conclusion
This compound and Firsocostat are both potent inhibitors of ACC, but with distinct selectivity profiles. This compound is a highly selective ACC2 inhibitor, making it a valuable tool for specifically interrogating the role of ACC2 in biological systems. In contrast, Firsocostat is a dual inhibitor of ACC1 and ACC2, which may offer a different therapeutic approach by simultaneously targeting both de novo lipogenesis and fatty acid oxidation.
The choice between these two inhibitors will depend on the specific research question. For studies aiming to dissect the specific functions of ACC2, the high selectivity of this compound is advantageous. For translational research, the data from Firsocostat's clinical trials in NASH provides valuable insights, though the observed hypertriglyceridemia warrants consideration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Firsocostat - Focus Biomolecules [mayflowerbio.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. A Novel Acetyl-CoA Carboxylase 2 Selective Inhibitor Improves Whole-Body Insulin Resistance and Hyperglycemia in Diabetic Mice through Target-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combinations of an acetyl CoA carboxylase inhibitor with hepatic lipid modulating agents do not augment antifibrotic efficacy in preclinical models of NASH and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
A-908292: An ACC2 Inhibitor with Off-Target PPARα Agonist Activity
A-908292, a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), has demonstrated off-target effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. This guide provides a comparative analysis of this compound's activity on PPARα, presenting available data alongside known PPARα modulators and detailing the experimental protocols used for these assessments.
This compound was developed as a tool for research in fatty acid metabolism, with a primary focus on its inhibitory action on ACC2, an enzyme involved in the regulation of fatty acid oxidation. However, studies have revealed that this compound also stimulates PPARα-dependent signaling, an effect that is independent of its ACC2 inhibition.[1] This off-target activity is noteworthy as PPARα is a key regulator of lipid and lipoprotein metabolism.
Comparison of this compound with Known PPARα Modulators
To understand the implications of this compound's off-target effects, its activity is compared with established PPARα agonists, such as fenofibrate, and antagonists. While direct quantitative comparisons of this compound's potency in PPARα activation are not widely available in the public domain, qualitative evidence from gene expression studies provides a basis for comparison.
In Vivo Effects on PPARα Target Gene Expression
For a comprehensive comparison, the following table summarizes the known effects of this compound and the well-characterized PPARα agonist, fenofibrate, on the expression of key PPARα target genes involved in fatty acid metabolism.
| Gene | Function in Lipid Metabolism | Reported Effect of Fenofibrate | Reported Effect of this compound |
| CPT1A (Carnitine palmitoyltransferase 1A) | Rate-limiting enzyme in mitochondrial fatty acid oxidation | Upregulation | Upregulation (inferred from "highly similar" gene expression profile)[1] |
| ACOX1 (Acyl-CoA oxidase 1) | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | Upregulation | Upregulation (inferred from "highly similar" gene expression profile)[1] |
| FABP1 (Fatty acid binding protein 1) | Intracellular fatty acid transport | Upregulation | Upregulation (inferred from "highly similar" gene expression profile)[1] |
| CYP4A (Cytochrome P450, family 4, subfamily a) | Fatty acid omega-hydroxylation | Upregulation | Upregulation (inferred from "highly similar" gene expression profile)[1] |
Table 1: Comparison of Effects on PPARα Target Gene Expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the off-target effects of this compound on PPARα signaling.
In Vivo Gene Expression Analysis in Rats
This protocol is based on the methodology described by Waring et al. (2008).[1]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: Animals are orally dosed with this compound, a comparator PPARα agonist (e.g., fenofibrate), or vehicle control for a period of 3 days.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected and immediately processed for RNA extraction.
-
RNA Isolation and Microarray Analysis: Total RNA is isolated from the liver samples. The quality and integrity of the RNA are assessed, and the samples are then processed for microarray analysis using an appropriate platform (e.g., Affymetrix GeneChip Rat Genome Arrays).
-
Data Analysis: The microarray data is analyzed to identify differentially expressed genes between the treatment and control groups. Gene expression profiles from the this compound-treated group are then compared to those from the known PPARα agonist-treated group to assess similarity.
In Vitro PPARα Reporter Gene Assay
This is a standard method to quantify the ability of a compound to activate PPARα.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured. The cells are then co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene under the control of a peroxisome proliferator response element (PPRE) promoter.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (this compound), a known PPARα agonist (e.g., fenofibrate) as a positive control, a known PPARα antagonist (e.g., GW6471) as a negative control, and a vehicle control (e.g., DMSO).
-
Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a cell viability assay). The fold-activation of the PPRE promoter is calculated relative to the vehicle control. Dose-response curves are generated, and the EC50 value (the concentration at which 50% of the maximal response is observed) is determined for the test compound and the positive control.
Quantitative PCR (qPCR) for PPARα Target Genes
This method is used to validate and quantify the changes in the expression of specific PPARα target genes.
-
Cell Culture and Treatment: A relevant cell line (e.g., primary rat hepatocytes or a human hepatoma cell line like HepG2) is treated with the test compound (this compound), a positive control (fenofibrate), and a vehicle control for a specified period.
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells, and its concentration and purity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, specific primers for the PPARα target genes of interest (e.g., CPT1A, ACOX1), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization. The fold change in gene expression for the treated samples is determined relative to the vehicle-treated samples.
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PPARα Signaling Pathway Activation by this compound.
References
Unmasking Off-Target Effects: A-908292's Impact on Plasma Triglycerides in ACC2 Knockout Mice
A pivotal study has demonstrated that the Acetyl-CoA Carboxylase 2 (ACC2) inhibitor, A-908292, exhibits off-target effects by significantly reducing plasma triglyceride levels in mice genetically engineered to lack the ACC2 enzyme. This finding, in contrast to a comparator ACC2 inhibitor, highlights the critical importance of utilizing knockout models to confirm the on-target activity of pharmacological agents.
For researchers and drug development professionals, understanding the precise mechanism of action and potential for off-target effects is paramount. This guide provides a comparative analysis of this compound's effects in ACC2 knockout mice, supported by experimental data and detailed protocols, to aid in the evaluation of its specificity as a therapeutic agent.
On-Target vs. Off-Target: The ACC2 Knockout Mouse Model Litmus Test
The central premise for evaluating the on-target effects of an ACC2 inhibitor is straightforward: in an animal model where the ACC2 enzyme is absent (knocked out), a truly specific inhibitor should have no effect on the biological pathways it is designed to modulate. The study by Takagi et al. (2020) employed this elegant approach to dissect the activity of this compound.
The research compared the effects of this compound with another potent and selective ACC2 inhibitor, referred to as "compound 2e". While compound 2e demonstrated no significant impact on plasma triglycerides in ACC2 knockout mice, confirming its on-target mechanism, this compound was found to markedly reduce plasma triglyceride levels in the same model.[1] This indicates that this compound's triglyceride-lowering effect is, at least in part, independent of ACC2 inhibition and points towards engagement with other biological targets.
Quantitative Analysis of Plasma Triglyceride Levels
The following table summarizes the key findings from the comparative study in ACC2 knockout mice.
| Treatment Group | Dosage | Duration | Change in Plasma Triglycerides | Implication |
| Vehicle | - | 4 days | Baseline | No effect |
| This compound | 15 mg/kg, p.o., twice daily | 4 days | Markedly reduced | Suggests off-target effects |
| Compound 2e | 2.5 mg/kg, p.o., twice daily | 4 days | No significant change | Confirms on-target activity |
Note: Specific quantitative values for plasma triglyceride levels (e.g., mg/dL) were not available in the referenced abstracts. The table reflects the qualitative outcomes reported in the study by Takagi et al. (2020).
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of these findings.
Animal Models
-
ACC2 Knockout Mice: Mice with a targeted genetic deletion of the ACC2 gene were utilized. These animals serve as the primary model to assess the on-target specificity of ACC2 inhibitors. The phenotype of ACC2 knockout mice can be complex, with some studies reporting increased fatty acid oxidation and leanness, while others have found minimal effects on overall energy balance, potentially due to compensatory mechanisms.
Drug Administration
-
This compound: Administered orally (p.o.) at a dose of 15 mg/kg, twice daily, for a period of 4 days.
-
Vehicle Control: A control group of ACC2 knockout mice received a vehicle solution, following the same administration schedule.
Plasma Analysis
-
Blood samples were collected from the mice to measure plasma triglyceride concentrations. Standard biochemical assays were used to quantify triglyceride levels.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Figure 1. Experimental workflow for assessing the on-target effects of this compound in ACC2 knockout mice.
Figure 2. this compound's intended and observed effects in the context of the ACC2 signaling pathway.
Conclusion
The investigation of this compound in ACC2 knockout mice serves as a compelling case study for the rigorous validation of drug candidates. The observed reduction in plasma triglycerides, independent of its intended target, strongly suggests that this compound possesses off-target activities that contribute to its lipid-lowering profile. For researchers in the field, this underscores the necessity of employing appropriate genetic models to confirm the on-target effects of small molecule inhibitors and to accurately interpret preclinical findings. Future studies should aim to identify the specific off-targets of this compound to fully understand its pharmacological profile.
References
A Comparative Analysis of Acetyl-CoA Carboxylase (ACC) Inhibitors in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)
A-908292, a selective Acetyl-CoA Carboxylase 2 (ACC2) inhibitor, has demonstrated potent effects on fatty acid metabolism. However, a comprehensive evaluation of its efficacy directly within preclinical models of Nonalcoholic Steatohepatitis (NASH), particularly in comparison to other ACC inhibitors, is not extensively documented in peer-reviewed literature. This guide, therefore, provides a comparative overview of prominent ACC inhibitors that have been evaluated in NASH models, alongside the known preclinical data for this compound in related metabolic disease models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of ACC inhibition for the treatment of NASH.
Introduction to ACC Inhibition in NASH
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a key contributor to the fat accumulation in the liver seen in NASH. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in DNL, making it a prime therapeutic target. There are two main isoforms of ACC: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily expressed in oxidative tissues such as the heart and skeletal muscle. Inhibition of ACC is expected to reduce hepatic fat production and may also enhance fatty acid oxidation, thereby addressing the core drivers of NASH.
Comparative Efficacy of ACC Inhibitors in Preclinical NASH Models
While direct comparative studies of this compound in NASH models are limited, extensive research has been conducted on other ACC inhibitors. The following tables summarize the efficacy of these compounds in various preclinical models.
| Inhibitor | Target | Animal Model | Key Efficacy Findings | Reference |
| This compound | Selective ACC2 | ob/ob mice | Reduced serum glucose and triglyceride levels. | [1] |
| Firsocostat (GS-0976) | Dual ACC1/ACC2 | Mice with diet-induced NASH | Improved hepatic steatosis, inflammation, and fibrosis. | [2] |
| Firsocostat (GS-0976) | MC4R knockout mice on a Western diet | Reduced hepatic steatosis, suppressed fibrosis progression, and lowered plasma liver enzymes. | [3] | |
| PF-05221304 | Dual ACC1/ACC2 | Rat model of NASH | Reduced hepatic steatosis, inflammation, and fibrosis. | [2] |
| MK-4074 | Dual ACC1/ACC2 | Rat model of NASH | No significant effect on hepatic fibrosis was observed. | [2] |
| ND-654 | Dual ACC1/ACC2 | Rat model of NASH | Reduced hepatic steatosis and delayed the progression of hepatocellular carcinoma. | [2] |
| Compound-1 | Selective ACC1 | Western diet-fed MC4R knockout mice | Improved liver hypertrophy and reduced hepatic triglyceride content. Showed a correlation between reduced hepatic M-CoA and improvements in steatosis and fibrosis. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for inducing NASH in rodent models, as cited in the literature.
Western Diet (WD)-Induced NASH Mouse Model
-
Animal Strain: C57BL/6J mice or genetically modified strains such as Melanocortin 4 receptor knockout (MC4R KO) mice.
-
Diet: A diet high in fat (typically 40-60% of calories), fructose, and cholesterol.
-
Duration: The diet is administered for a period ranging from 16 to 52 weeks to induce the different stages of NASH, from simple steatosis to fibrosis.
-
Endpoints: Key parameters measured include body weight, liver weight, plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), hepatic triglyceride content, and histological analysis of the liver for steatosis, inflammation, and fibrosis using scoring systems like the NAFLD Activity Score (NAS). Gene expression analysis for markers of inflammation and fibrosis is also commonly performed.
Choline-Deficient, High-Fat Diet (CDHFD)-Induced NASH Rat Model
-
Animal Strain: Sprague-Dawley or Wistar rats.
-
Diet: A diet completely lacking in choline and supplemented with high levels of fat (typically around 60% of calories).
-
Duration: This model typically induces NASH features more rapidly than Western diet models, often within a few weeks.
-
Endpoints: Similar to the WD mouse model, endpoints include liver histology (steatosis, inflammation, fibrosis), serum liver enzyme levels, and markers of liver injury and fibrosis. This model is particularly noted for inducing significant fibrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the ACC signaling pathway in NASH and a typical experimental workflow for evaluating ACC inhibitors.
Caption: ACC signaling pathway in NASH.
Caption: Experimental workflow for evaluating ACC inhibitors.
Discussion and Future Directions
The available preclinical data strongly support the therapeutic potential of ACC inhibitors for the treatment of NASH. Dual ACC1/ACC2 inhibitors like firsocostat and PF-05221304 have demonstrated efficacy across the key histological hallmarks of NASH, including steatosis, inflammation, and fibrosis. Selective inhibition of ACC1 has also shown promise, suggesting that targeting hepatic de novo lipogenesis is a key mechanism of action.
A notable observation across several studies is the potential for ACC inhibitors to increase plasma triglyceride levels. This is a critical consideration for clinical development, as patients with NASH are often at higher cardiovascular risk. The mechanism behind this is thought to involve a compensatory activation of other lipid synthesis pathways.
The role of selective ACC2 inhibition, as with this compound, in the specific context of NASH remains an area for further investigation. While its effects on reducing serum glucose and triglycerides are promising from a metabolic standpoint, dedicated studies are needed to elucidate its impact on liver histology, inflammation, and fibrosis in relevant NASH models. A direct, head-to-head comparison of selective ACC2 inhibitors with dual ACC1/ACC2 inhibitors and selective ACC1 inhibitors would be highly valuable to determine the optimal targeting strategy for NASH. Such studies would help to dissect the relative contributions of inhibiting hepatic DNL (primarily ACC1) versus enhancing fatty acid oxidation (primarily ACC2) to the overall therapeutic effect in NASH.
References
- 1. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AN1284 attenuates steatosis, lipogenesis, and fibrosis in mice with pre-existing non-alcoholic steatohepatitis and directly affects aryl hydrocarbon receptor in a hepatic cell line [frontiersin.org]
A Comparative Analysis of A-908292 and CP-640186: Selective versus Non-Selective ACC Inhibition
In the landscape of metabolic disease research, the inhibition of acetyl-CoA carboxylase (ACC) has emerged as a promising therapeutic strategy. ACC plays a pivotal role in the regulation of fatty acid metabolism, making it an attractive target for conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This guide provides a detailed side-by-side comparison of two key ACC inhibitors: A-908292, a selective ACC2 inhibitor, and CP-640186, a non-selective inhibitor of both ACC1 and ACC2. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, mechanisms of action, and available experimental data.
Biochemical Profile and Potency
This compound is characterized by its high selectivity for the ACC2 isoform, which is predominantly expressed in oxidative tissues like skeletal muscle and the heart. In contrast, CP-640186 exhibits a non-selective profile, inhibiting both ACC1 (found in lipogenic tissues such as the liver and adipose tissue) and ACC2 with similar potency. The inhibitory concentrations (IC50) for both compounds are summarized in the table below.
| Compound | Target | Species | IC50 | Reference |
| This compound | Human ACC2 | Human | 23 nM | [1] |
| Human ACC1 | Human | >30 µM | [2] | |
| CP-640186 | ACC1 | Rat (liver) | 53 nM | [3][4] |
| ACC2 | Rat (skeletal muscle) | 61 nM | [3][4] | |
| ACC1 & ACC2 | Human | ~60 nM | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and CP-640186 exert their effects by inhibiting the enzymatic activity of ACC. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis. Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.
By inhibiting ACC, these compounds reduce the levels of malonyl-CoA. This leads to two primary downstream effects:
-
Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the building blocks available for the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: The disinhibition of CPT1 allows for increased transport of fatty acids into the mitochondria, leading to an enhanced rate of β-oxidation.
This compound's selectivity for ACC2 suggests a more targeted effect on stimulating fatty acid oxidation in tissues like muscle. In contrast, CP-640186's dual inhibition of ACC1 and ACC2 is expected to both inhibit lipogenesis in the liver and promote fatty acid oxidation in oxidative tissues.
Furthermore, this compound has been reported to stimulate the PPAR-α-dependent signaling pathway in rats[1]. PPAR-α is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in fatty acid oxidation.
Acetyl-CoA Carboxylase (ACC) Inhibition Pathway
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling A-908292
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling A-908292. Given that a comprehensive Safety Data Sheet (SDS) with detailed toxicological information is not publicly available for this novel compound, a cautious approach based on established laboratory safety principles for handling new chemical entities is mandatory. This document outlines recommended personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of laboratory personnel.
This compound is identified as a potent and selective acetyl-CoA carboxylase 2 (ACC2) inhibitor and is intended for research use only.[1][2][3] It is supplied as a solid powder.[3] Due to the lack of specific hazard data, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Two pairs of nitrile gloves. | Long-sleeved lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Cell culture and in vitro assays | Safety glasses. | Nitrile gloves. | Lab coat. | Not required. |
| Animal dosing and handling (in vivo studies) | Safety glasses with side shields or a face shield. | Nitrile gloves. | Solid-front gown or disposable coveralls. | Recommended if there is a risk of aerosol generation. |
| Spill cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or disposable coveralls. | Air-purifying respirator with appropriate cartridges. |
Safe Handling Workflow
The following workflow diagram outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical to minimize the risk of exposure.
Caption: A step-by-step workflow for the safe handling of this compound.
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific experimental procedures and the potential for exposure. The following diagram illustrates the decision-making process for selecting the correct level of protection.
Caption: Decision tree for selecting appropriate PPE when working with this compound.
Experimental Protocols
Storage: this compound should be stored as a solid powder. For short-term storage (days to weeks), temperatures of 0 - 4°C are acceptable.[3] For long-term storage (months to years), it is recommended to store the compound at -20°C.[3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Disposal: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a designated, sealed container. This waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Spill Response: In the event of a spill, evacuate the immediate area and prevent others from entering. Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the proper handling of hazardous chemicals and should consult their institution's safety office for specific guidance. The product is for research use only and has not been fully validated for medical applications.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
